molecular formula C32H41N5O5 B1239608 alpha-Ergocryptine

alpha-Ergocryptine

Número de catálogo: B1239608
Peso molecular: 575.7 g/mol
Clave InChI: YDOTUXAWKBPQJW-ISVRSENOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of alpha-Ergocryptine involves complex synthetic routes. One common method includes the dissolution of Bromocriptine in methanol, followed by the addition of a methanesulfonic acid aqueous solution. The mixture is stirred, cooled, filtered, and recrystallized with ethanol to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent concentrations, to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: alpha-Ergocryptine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Aplicaciones Científicas De Investigación

alpha-Ergocryptine is widely used in scientific research, including:

    Chemistry: As a reference standard for analytical methods such as high-performance liquid chromatography (HPLC).

    Biology: In studies related to dopamine receptor agonists and their effects.

    Medicine: In the development and quality control of pharmaceutical formulations containing Bromocriptine.

    Industry: In the production and quality assurance of Bromocriptine-based medications.

Mecanismo De Acción

alpha-Ergocryptine, like Bromocriptine, acts as a dopamine D2 receptor agonist. It inhibits prolactin secretion by stimulating dopamine receptors, which in turn inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. This mechanism is crucial in treating conditions like hyperprolactinemia and Parkinson’s disease .

Comparación Con Compuestos Similares

    Bromocriptine Mesylate: A dopamine D2 receptor agonist used in treating hyperprolactinemia and Parkinson’s disease.

    Cabergoline: Another dopamine agonist with a longer half-life and higher affinity for dopamine receptors.

    Pergolide: A dopamine agonist used in the treatment of Parkinson’s disease.

Uniqueness: alpha-Ergocryptine is unique due to its specific structure and its role as an impurity standard in pharmaceutical research. It provides a benchmark for the purity and quality of Bromocriptine formulations .

Propiedades

Fórmula molecular

C32H41N5O5

Peso molecular

575.7 g/mol

Nombre IUPAC

(9R)-N-[(2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24?,25+,26?,31-,32+/m1/s1

Clave InChI

YDOTUXAWKBPQJW-ISVRSENOSA-N

SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O

SMILES isomérico

CC(C)C[C@H]1C(=O)N2CCCC2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O

SMILES canónico

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O

Solubilidad

24.1 [ug/mL]

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Ergocryptine
Reactant of Route 2
alpha-Ergocryptine
Reactant of Route 3
alpha-Ergocryptine
Reactant of Route 4
alpha-Ergocryptine
Reactant of Route 5
Reactant of Route 5
alpha-Ergocryptine
Reactant of Route 6
alpha-Ergocryptine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.